![molecular formula C18H19NO5 B5777111 N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5777111.png)
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as MDMA, is a synthetic drug that has been widely studied for its potential therapeutic effects. MDMA is a member of the amphetamine class of drugs and is commonly referred to as ecstasy or molly.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Indazole Derivatives
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide: is utilized in medicinal chemistry for the synthesis of indazole derivatives through Rh(III)-catalyzed C–H functionalization . This process involves a [4+1] annulation strategy, which is a novel pathway for preparing diverse 1H-indazoles under mild conditions. These indazole compounds have significant pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Combinatorial Chemistry: Drug Discovery
In the field of combinatorial chemistry, this compound serves as a building block for creating large libraries of compounds . These libraries are then screened for potential drug candidates, accelerating the discovery of new therapeutics. The compound’s structural complexity adds diversity to the molecular libraries, increasing the chances of identifying active compounds.
Materials Science: Organic Synthesis
In materials science, N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide is used in organic synthesis processes to create materials with specific properties . The compound’s ability to undergo various chemical reactions makes it a valuable precursor for synthesizing advanced materials.
Biochemistry: Enzyme Inhibition
In biochemistry, the compound is explored for its potential as an enzyme inhibitor . By inhibiting specific enzymes, it can regulate biological pathways, which is crucial for understanding disease mechanisms and developing new treatments.
Pharmacology: Therapeutic Agent Development
Lastly, in pharmacology, the compound’s diverse functional groups make it a candidate for developing therapeutic agents . Its molecular framework allows for the attachment of various pharmacophores, which can be tailored to target different diseases.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-21-14-5-3-12(7-16(14)22-2)9-18(20)19-10-13-4-6-15-17(8-13)24-11-23-15/h3-8H,9-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXZQZQSXGMNBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide |
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